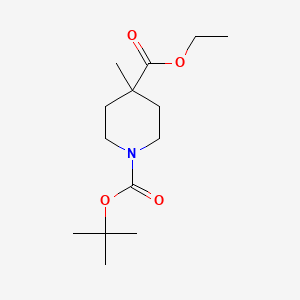

Ethyl N-Boc-4-methylpiperidine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZVWDXMUCTNRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584852 | |

| Record name | 1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189442-87-3 | |

| Record name | 1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl N-Boc-4-methylpiperidine-4-carboxylate

CAS Number: 189442-87-3

This technical guide provides a comprehensive overview of Ethyl N-Boc-4-methylpiperidine-4-carboxylate, a key building block in the development of novel therapeutics. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in the creation of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and C-C chemokine receptor type 5 (CCR5) antagonists.

Chemical and Physical Properties

This compound is a heterocyclic building block characterized by a piperidine core structure. The N-Boc protecting group provides stability and facilitates controlled reactions in multi-step syntheses.[1] While experimentally determined data for this specific compound is limited, predicted values and data from the closely related analogue, Ethyl N-Boc-piperidine-4-carboxylate, offer valuable insights into its physical characteristics.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 189442-87-3 | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₅NO₄ | [1][2][3] |

| Molecular Weight | 271.35 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid (Predicted) | [5] |

| Boiling Point | 329.7 ± 35.0 °C (Predicted) | [5] |

| Density | 1.0134 g/mL at 25 °C (Predicted) | [5] |

| Refractive Index | 1.4554 (Predicted) | [5] |

| Flash Point | 110 °C (Predicted) | [5] |

| Storage Temperature | 2-8°C | [5] |

Synonyms:

-

1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid ethyl ester[5]

-

4-Methyl-1,4-piperidinedicarboxylic acid 1-(1,1-dimethylethyl) 4-ethyl ester[5]

-

1-tert-butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate[3]

Spectral Data

Table 2: Spectral Data for Related Compounds

| Data Type | Compound | Key Features | Source |

| ¹H NMR | Ethyl 4-piperidinecarboxylate | Spectrum available | [6] |

| ¹H NMR | 1-Boc-4-methylpiperidine-4-carboxylic acid | Spectrum available | [7] |

| ¹³C NMR | 1-Boc-4-Methylpiperidine | Spectrum available | [8] |

| Mass Spec | Ethyl 4-piperidinecarboxylate | Mass spectrum available | [9] |

| Mass Spec | 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | GC-MS data available | [10] |

| FTIR | Ethyl 4-piperidinecarboxylate | FTIR spectrum available | [11] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the alkylation of the corresponding 4-unsubstituted piperidine derivative. The following is a generalized protocol based on similar reported procedures.

Materials:

-

Ethyl N-Boc-piperidine-4-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Ethyl N-Boc-piperidine-4-carboxylate in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

-

Slowly add a solution of lithium diisopropylamide (LDA) to the cooled reaction mixture, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.

-

Add methyl iodide dropwise to the reaction mixture and continue stirring at -78 °C for an additional hour.

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Perform a liquid-liquid extraction with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product via column chromatography to obtain pure this compound.

General Protocol for Use in DPP-4 Inhibitor Synthesis

This compound serves as a crucial building block in the synthesis of DPP-4 inhibitors, such as ABT-279.[5][12] The following is a generalized representation of its incorporation.

Procedure Outline:

-

Hydrolysis of the ethyl ester of this compound to the corresponding carboxylic acid.

-

Amide coupling of the resulting carboxylic acid with a suitable amine-containing fragment, often a substituted pyrrolidine, which is another key component of many DPP-4 inhibitors. This step typically employs coupling reagents such as HATU or EDC.

-

Deprotection of the Boc group, usually under acidic conditions (e.g., with trifluoroacetic acid), to reveal the free amine of the piperidine ring.

-

Further functionalization of the piperidine nitrogen, if required by the target molecule's structure.

General Protocol for Use in CCR5 Antagonist Synthesis

In the synthesis of piperazine-based CCR5 antagonists, this compound can be modified and incorporated into the final structure.[5]

Procedure Outline:

-

Transformation of the ethyl carboxylate group into other functional groups as required. For example, conversion to an amine via a Curtius rearrangement of the corresponding carboxylic acid.

-

Coupling of the modified piperidine building block with a piperazine derivative, often through amide bond formation or reductive amination.

-

Deprotection of the Boc group to allow for further derivatization of the piperidine nitrogen.

Applications in Drug Development

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism makes DPP-4 inhibitors a valuable class of therapeutic agents for the management of type 2 diabetes. This compound is a key building block for the synthesis of potent and selective DPP-4 inhibitors like ABT-279.[5][12]

C-C Chemokine Receptor Type 5 (CCR5) Antagonists

CCR5 is a co-receptor that, along with the primary CD4 receptor, facilitates the entry of the most common strains of Human Immunodeficiency Virus (HIV) into host immune cells, such as T-cells. CCR5 antagonists are a class of antiretroviral drugs that bind to the CCR5 receptor, inducing a conformational change that prevents the HIV envelope protein gp120 from interacting with it. This blockage of the gp120-CCR5 interaction inhibits the fusion of the viral and host cell membranes, thereby preventing viral entry and replication. Piperidine and piperazine derivatives are common scaffolds in the design of potent CCR5 antagonists, and this compound serves as a valuable starting material for the synthesis of these molecules.[5]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found in the conducted searches. However, information for the closely related Ethyl N-Boc-piperidine-4-carboxylate (CAS: 142851-03-4) indicates that it is classified as a hazardous substance. It is prudent to handle this compound with similar precautions.

Table 3: Hazard Information for Ethyl N-Boc-piperidine-4-carboxylate

| Hazard | Description |

| GHS Pictograms | |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

This technical guide is intended for informational purposes only and should not be used as a substitute for professional judgment and experimental verification. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Ethyl N-Boc-piperidine-4-carboxylate 97 142851-03-4 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 5. This compound , 97% , 189442-87-3 - CookeChem [cookechem.com]

- 6. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]

- 7. 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR [m.chemicalbook.com]

- 8. 1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl piperidine-4-carboxylate [webbook.nist.gov]

- 10. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Ethyl N-Boc-4-methylpiperidine-4-carboxylate molecular weight

An In-depth Technical Guide to Ethyl N-Boc-4-methylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry. It details the molecule's chemical and physical properties, outlines common experimental protocols for its synthesis and analysis, and illustrates its role in the development of therapeutic agents.

Core Compound Properties

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and methyl and ethyl carboxylate groups at the C4 position. This structure makes it a valuable intermediate in the synthesis of more complex molecules.

All essential quantitative data for the compound are summarized in the table below for quick reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 271.35 g/mol | [1][2][3] |

| Molecular Formula | C₁₄H₂₅NO₄ | [1][2][3] |

| CAS Number | 189442-87-3 | [1][2] |

| Purity (Typical) | ≥97% | [2][3] |

| Synonyms | 1-tert-butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate; 1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid ethyl ester | [1][2][3] |

Role in Pharmaceutical Synthesis

This compound serves as a crucial reactant and building block in the synthesis of various pharmaceutical agents. Notably, it is utilized in the creation of Dipeptidyl peptidase-4 (DPP-4) inhibitors, such as ABT-279, and as a foundational structure for piperazine-based CCR5 antagonists[3]. Its pre-functionalized and protected piperidine ring allows for controlled and specific modifications in multi-step synthetic pathways.

The logical workflow below illustrates the role of this compound as a starting material in a generic drug development pipeline.

Caption: Synthetic workflow from starting material to a final API.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the synthesis and analysis of this compound, based on common organic chemistry principles applied to related piperidine structures.

General Synthesis Protocol

The synthesis of N-Boc protected piperidine esters typically involves the protection of the piperidine nitrogen followed by esterification of the carboxylic acid group. The introduction of the 4-methyl group is a key step that can be achieved prior to forming the final product.

Caption: A two-step generalized synthesis pathway.

Methodology:

-

Boc Protection of the Piperidine Nitrogen:

-

Dissolve 4-methyl-4-piperidinecarboxylic acid in a suitable solvent system, such as a mixture of t-butanol and water.

-

Add a base, like sodium hydroxide (NaOH), to deprotonate the carboxylic acid.

-

Cool the solution in an ice bath (0°C).

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir overnight[4].

-

After the reaction is complete, concentrate the solution and acidify with an acid (e.g., HCl) to precipitate the N-Boc protected acid.

-

Filter and dry the solid product.

-

-

Ethyl Esterification:

-

Suspend the N-Boc-4-methylpiperidine-4-carboxylic acid in anhydrous ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), or use a coupling agent like EDC·HCl.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize any remaining acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final ethyl ester[4].

-

Analytical Characterization

The identity and purity of the synthesized this compound are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of key structural features. Expected signals include those for the t-butyl group of the Boc protector (a singlet around 1.4-1.5 ppm), the ethyl group of the ester (a triplet and a quartet), the methyl group at the C4 position, and the piperidine ring protons.

-

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms, including the carbonyl carbons of the ester and the carbamate, the quaternary carbon of the Boc group, and the carbons of the piperidine ring.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₄H₂₅NO₄ would be approximately m/z 272.18.

-

-

Chromatography:

-

Thin-Layer Chromatography (TLC): Used to monitor the progress of the synthesis reaction.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, often achieving results of ≥97%.

-

References

An In-depth Technical Guide to 1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid ethyl ester, a key building block in modern medicinal chemistry.

Core Properties

1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid ethyl ester, also known as Ethyl N-Boc-4-methylpiperidine-4-carboxylate, is a heterocyclic compound valued for its role in the development of bioactive molecules. Its structural features, including the protective tert-butoxycarbonyl (Boc) group and the piperidine ring, make it a versatile intermediate in the synthesis of complex pharmaceutical agents.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 189442-87-3 | [1] |

| Molecular Formula | C₁₄H₂₅NO₄ | [1] |

| Molecular Weight | 271.35 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 329.7 ± 35.0 °C (Predicted) | [2] |

| Density | 1.0134 g/mL at 25 °C | [2] |

| Refractive Index | 1.4554 | [2] |

| Flash Point | 110 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Experimental Protocols

Plausible Experimental Protocol: Esterification of 1-Boc-4-methylpiperidine-4-carboxylic acid

This protocol is adapted from standard esterification procedures for similar substrates.

Materials:

-

1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid

-

Ethanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC) with DMAP

-

Anhydrous solvent (e.g., Dichloromethane, THF)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid in an excess of anhydrous ethanol.

-

Esterification: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride dropwise with stirring. Alternatively, if using a coupling agent, dissolve the carboxylic acid in an anhydrous solvent like dichloromethane, add 4-(Dimethylamino)pyridine (DMAP) and the coupling agent (e.g., Dicyclohexylcarbodiimide - DCC), followed by the addition of ethanol.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (or until completion, as monitored by Thin Layer Chromatography - TLC).

-

Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid ethyl ester.

The following diagram illustrates the general workflow for a typical esterification reaction.

Applications in Drug Discovery

1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid ethyl ester serves as a crucial intermediate in the synthesis of pharmaceutical agents, notably as a reactant for the synthesis of the Dipeptidyl peptidase-4 (DPP-4) inhibitor ABT-279 and as a building block for piperazine-based CCR5 antagonists[1][2].

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a transmembrane glycoprotein that plays a significant role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[3][4]. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner[4][5]. This mechanism makes DPP-4 inhibitors a valuable class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes mellitus[4].

The signaling pathway affected by DPP-4 inhibitors is outlined below.

References

An In-depth Technical Guide to the Synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate, a valuable building block in medicinal chemistry. This document details the reaction mechanism, experimental protocols, and quantitative data associated with its preparation, intended to serve as a practical resource for professionals in the field of drug discovery and development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a protected piperidine ring with a quaternary center, makes it a crucial component in the development of novel therapeutics. The synthesis of this molecule typically involves a multi-step process, beginning with commercially available starting materials and proceeding through key transformations including N-protection, esterification, and α-alkylation. This guide will focus on a common and efficient synthetic route.

Overall Synthetic Strategy

The most prevalent and logical synthetic route to this compound involves three main stages:

-

N-Protection of 4-Piperidinecarboxylic Acid: The secondary amine of 4-piperidinecarboxylic acid is protected with a di-tert-butyl dicarbonate (Boc-anhydride) to prevent unwanted side reactions in subsequent steps.

-

Esterification: The resulting N-Boc-4-piperidinecarboxylic acid is then converted to its corresponding ethyl ester, Ethyl N-Boc-piperidine-4-carboxylate.

-

α-Methylation: The final and key step is the methylation at the 4-position of the piperidine ring via an enolate intermediate. This is typically achieved using a strong, non-nucleophilic base followed by treatment with an electrophilic methyl source.

Reaction Mechanism and Signaling Pathway

The core of this synthesis lies in the α-methylation of the N-Boc protected piperidine-4-carboxylate. This transformation proceeds through the formation of a lithium enolate, a powerful nucleophile.

Caption: Reaction mechanism for the α-methylation of Ethyl N-Boc-piperidine-4-carboxylate.

Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and provide a comprehensive guide for the synthesis.

Synthesis of N-Boc-4-piperidinecarboxylic acid

This procedure outlines the protection of the piperidine nitrogen with a Boc group.

Materials:

-

4-Piperidinecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 4-piperidinecarboxylic acid in a solution of aqueous sodium hydroxide and tert-butanol at 0°C.[1]

-

Slowly add di-tert-butyl dicarbonate to the solution over 30 minutes.[1]

-

Allow the reaction mixture to stir overnight at ambient temperature.[1]

-

Concentrate the solution under reduced pressure to half its original volume.[1]

-

Quench the reaction by the addition of HCl (10%) until the pH is acidic, which will precipitate a white solid.[1]

-

Filter the white solid, wash with water, and air-dry to obtain N-Boc-4-piperidinecarboxylic acid.[1]

Synthesis of Ethyl N-Boc-piperidine-4-carboxylate

This step involves the esterification of the carboxylic acid.

Materials:

-

N-Boc-4-piperidinecarboxylic acid

-

Ethanol

-

Sulfuric acid (catalytic amount)

-

Toluene

Procedure:

-

Suspend N-Boc-4-piperidinecarboxylic acid in a mixture of ethanol and toluene.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and remove water using a Dean-Stark apparatus.

-

Monitor the reaction by TLC until completion.

-

After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl N-Boc-piperidine-4-carboxylate.

Synthesis of this compound

This is the final alkylation step to introduce the methyl group at the 4-position.

Materials:

-

Ethyl N-Boc-piperidine-4-carboxylate

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Ethyl N-Boc-piperidine-4-carboxylate in anhydrous THF.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) dropwise via a syringe.

-

Stir the mixture at -78°C for 1-2 hours to ensure complete enolate formation.

-

Add methyl iodide dropwise to the reaction mixture at -78°C.

-

Allow the reaction to stir at -78°C for several hours and then gradually warm to room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis. Please note that yields can vary based on reaction scale and optimization.

| Step | Starting Material | Reagents | Solvent(s) | Typical Yield (%) |

| 1. N-Protection | 4-Piperidinecarboxylic acid | Di-tert-butyl dicarbonate, NaOH | tert-Butanol/Water | ~95-100%[1] |

| 2. Esterification | N-Boc-4-piperidinecarboxylic acid | Ethanol, H₂SO₄ (cat.) | Toluene/Ethanol | ~90-98% |

| 3. α-Methylation | Ethyl N-Boc-piperidine-4-carboxylate | LDA, Methyl Iodide | THF | ~70-85% |

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a reliable and efficient multi-step synthesis of this compound. By following the detailed protocols and understanding the underlying reaction mechanisms, researchers and drug development professionals can successfully prepare this important building block for their synthetic endeavors. The provided quantitative data and workflow diagrams offer a clear and concise overview of the entire process, facilitating its implementation in a laboratory setting.

References

The Strategic Role of the Boc Protecting Group in Piperidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its synthesis, often requiring multi-step sequences, necessitates a robust strategy for the selective manipulation of its reactive nitrogen atom. The tert-butoxycarbonyl (Boc) protecting group has emerged as a cornerstone in this field, offering a reliable and versatile tool for synthetic chemists. This technical guide provides an in-depth exploration of the pivotal role of the Boc group in piperidine synthesis, detailing its advantages, applications, and the experimental protocols for its installation and removal.

The Ascendancy of the Boc Group in Piperidine Chemistry

The widespread use of the Boc protecting group in the synthesis of complex piperidine derivatives can be attributed to its unique combination of stability and controlled lability. This carbamate-based protecting group effectively masks the nucleophilicity and basicity of the piperidine nitrogen, thereby preventing unwanted side reactions during subsequent chemical transformations on other parts of the molecule.

Key Advantages of Boc Protection in Piperidine Synthesis:

-

Robust Stability: The Boc group is exceptionally stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, making it compatible with a diverse array of synthetic transformations.[1]

-

Facile and High-Yielding Introduction: The protection of the piperidine nitrogen with di-tert-butyl dicarbonate ((Boc)₂O) is typically a straightforward and high-yielding reaction.[2]

-

Mild and Selective Removal: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are often mild enough to leave other protecting groups and sensitive functionalities intact.[1][2] This acid-lability is the cornerstone of its utility.[2]

-

Orthogonality: Its acid-labile nature provides excellent orthogonality with other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, enabling complex, multi-step synthetic strategies with differential protection.[1][2]

-

Enhanced Solubility and Handling: The introduction of the lipophilic Boc group can improve the solubility of piperidine intermediates in organic solvents and often facilitates purification by chromatography.

Synthesis of Boc-Protected Piperidines: Key Strategies and Methodologies

The introduction of the Boc group onto the piperidine nitrogen is a fundamental step in many synthetic routes. The most common and efficient method involves the reaction of a piperidine derivative with di-tert-butyl dicarbonate ((Boc)₂O).

General Experimental Protocol for Boc Protection of Piperidine

This protocol describes a standard procedure for the N-Boc protection of a piperidine derivative.

Materials:

-

Piperidine derivative (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 - 1.5 equiv)

-

Base (e.g., triethylamine, diisopropylethylamine, sodium bicarbonate, or potassium carbonate) (1.5 - 4.0 equiv)[3]

-

Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a biphasic mixture with water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the piperidine derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 6-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

If using a water-miscible solvent, remove it under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude N-Boc-protected piperidine.

-

Purify the product by column chromatography or recrystallization if necessary.

Quantitative Data on Boc Protection of Piperidine Derivatives

The following table summarizes the reaction conditions and yields for the Boc protection of various piperidine precursors, demonstrating the high efficiency of this transformation.

| Starting Material | Base | Solvent | (Boc)₂O (equiv) | Yield (%) | Reference |

| (S)-Dimethyl 2-aminopentanedioate | Triethylamine/DMAP | CH₂Cl₂ | 1.5 | 92 | |

| Piperidine-4-carboxylic acid methyl ester | Triethylamine | DCM | 3.0 | 99 | [4] |

| 4-Hydroxypiperidine | Potassium carbonate | DCM/Water | 1.05 | Not specified | [3] |

| Aniline and N-BOC-4-piperidinone (reductive amination) | Sodium triacetoxyborohydride | Dichloromethane | - | Not specified | [5] |

Cleavage of the Boc Group: Deprotection Strategies

The selective removal of the Boc group is a critical step that unmasks the piperidine nitrogen for subsequent reactions. The acid-catalyzed deprotection is the most widely employed method.

General Experimental Protocol for Boc Deprotection of Piperidine

This protocol outlines a standard procedure for the acidic cleavage of the N-Boc group from a piperidine derivative.

Materials:

-

N-Boc-protected piperidine derivative (1.0 equiv)

-

Acid (e.g., Trifluoroacetic acid (TFA) or 4M HCl in dioxane)

-

Solvent (e.g., Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc-protected piperidine derivative in the solvent (e.g., DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add the acid (e.g., a solution of 20-50% TFA in DCM or 3-5 equivalents of 4M HCl in dioxane) dropwise to the stirred solution.[6]

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Continue stirring for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

To obtain the free base, dissolve the residue in water or an appropriate organic solvent and carefully add a saturated aqueous solution of NaHCO₃ until the pH is basic.

-

Extract the deprotected piperidine with a suitable organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Quantitative Data on Boc Deprotection of Piperidine Derivatives

The following table provides a comparison of different acidic conditions for the deprotection of N-Boc piperidine derivatives.

| N-Boc Piperidine Derivative | Reagent | Solvent | Time (h) | Yield (%) | Reference |

| N-Boc-piperazine | 20% TFA | DCM | 1-4 | Not specified | [7] |

| N-Boc-piperazine | 4M HCl | Dioxane | 1-3 | Not specified | [6] |

| tert-Butyl 4-(phenyl(propionyl)amino)piperidine-1-carboxylate | 4M HCl | Dioxane | Not specified | Not specified | [5] |

| N-Boc benzylamine | HCl (gas) | Solvent-free | 1 | >99 | [8] |

| N-Boc-piperidine | HCl (gas) | Solvent-free | 1 | >99 | [8] |

Visualizing the Chemistry: Reaction Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the chemical transformations and experimental processes involved in the use of the Boc protecting group in piperidine synthesis.

Caption: General workflow for the N-Boc protection of a piperidine derivative.

Caption: Mechanism of acid-catalyzed N-Boc deprotection of a piperidine derivative.

Caption: Synthetic workflow for Fentanyl utilizing a Boc-protected piperidine intermediate.[5]

Conclusion

The tert-butoxycarbonyl protecting group is an indispensable tool in the synthesis of piperidine-containing molecules, providing a robust, reliable, and versatile strategy for managing the reactivity of the piperidine nitrogen. The ease of its introduction and the mild conditions required for its selective removal have solidified its role in both academic research and industrial drug development. The detailed protocols and quantitative data presented in this guide underscore the efficiency and broad applicability of Boc protection in the construction of complex and pharmaceutically relevant piperidine derivatives. A thorough understanding of the principles and experimental nuances of Boc chemistry is, therefore, essential for any scientist working in the field of synthetic organic and medicinal chemistry.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the NMR Characterization of Ethyl N-Boc-4-methylpiperidine-4-carboxylate

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of Ethyl N-Boc-4-methylpiperidine-4-carboxylate, a key building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectral data, experimental protocols, and a logical workflow for its analysis.

Chemical Structure and Overview

This compound is a heterocyclic compound featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with both a methyl and an ethyl carboxylate group at the 4-position. Its molecular formula is C14H25NO4 with a molecular weight of 271.35 g/mol . The structural features of this molecule give rise to a distinct NMR spectrum that is crucial for its identification and purity assessment.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.60 - 3.20 | Multiplet (m) | 4H | Piperidine H2, H6 |

| ~2.00 - 1.80 | Multiplet (m) | 2H | Piperidine H3, H5 (axial) |

| ~1.65 - 1.45 | Multiplet (m) | 2H | Piperidine H3, H5 (equatorial) |

| 1.44 | Singlet (s) | 9H | -C(CH₃)₃ (Boc) |

| 1.23 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| 1.18 | Singlet (s) | 3H | 4-CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C =O (Ester) |

| ~154.7 | C =O (Boc) |

| ~79.5 | -C (CH₃)₃ (Boc) |

| ~60.5 | -O-CH₂ -CH₃ |

| ~44.0 | Piperidine C4 |

| ~39.0 | Piperidine C2, C6 |

| ~34.0 | Piperidine C3, C5 |

| 28.4 | -C(CH₃ )₃ (Boc) |

| ~25.0 | 4-CH₃ |

| 14.2 | -O-CH₂-CH₃ |

Experimental Protocol for NMR Spectroscopy

The following provides a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can reference the residual solvent peak.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

3.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Receiver Gain (RG): Set automatically or adjusted manually to optimize signal-to-noise without causing receiver overload.

-

Acquisition Time (AQ): Approximately 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 0 to 12 ppm.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 or higher to achieve adequate signal-to-noise.

-

Receiver Gain (RG): Set automatically or adjusted manually.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0 to 220 ppm.

-

Temperature: 298 K (25 °C).

3.3. Data Processing

-

Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualization of the Characterization Workflow

The following diagram illustrates a typical workflow for the NMR characterization of a synthesized chemical compound like this compound.

Caption: Workflow for NMR Characterization.

This comprehensive guide provides the necessary information for the successful NMR characterization of this compound, from sample preparation to final data analysis and reporting. The provided data and protocols can be adapted for similar compounds, serving as a valuable resource for synthetic and medicinal chemists.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mass Spectrometry of Boc-Protected Piperidines

This guide provides a comprehensive overview of the mass spectrometric analysis of piperidine derivatives protected with the tert-butoxycarbonyl (Boc) group. Understanding the ionization behavior and fragmentation patterns of these compounds is critical for their identification, characterization, and quantification in pharmaceutical development and organic synthesis.

Introduction to the Mass Spectrometry of Boc-Protected Piperidines

Piperidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and natural products.[1] The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups used during their synthesis due to its stability and ease of removal. Mass spectrometry (MS) serves as a crucial analytical tool for verifying the structure and purity of these intermediates.[2] This guide details the characteristic fragmentation behaviors of Boc-protected piperidines under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing researchers with the foundational knowledge for structural elucidation.

Ionization Techniques

The choice of ionization technique is dependent on the volatility and thermal stability of the analyte and the desired analytical outcome. For Boc-protected piperidines, both GC-MS and LC-MS are frequently employed.

-

Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI is a hard ionization technique that utilizes a high-energy electron beam (commonly 70 eV) to ionize the analyte.[1] This process imparts significant energy, leading to extensive and reproducible fragmentation. EI is well-suited for volatile and thermally stable Boc-piperidine derivatives and provides detailed structural information through its characteristic fragmentation patterns.[1][3]

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is predominantly used with Liquid Chromatography (LC-MS). It is ideal for less volatile or thermally labile compounds.[1] ESI typically generates protonated molecules, [M+H]⁺, especially for basic compounds like piperidines, resulting in simpler mass spectra with a prominent molecular ion peak.[1] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation for structural confirmation.[1][4]

Core Fragmentation Mechanisms

The fragmentation of Boc-protected piperidines is largely dictated by the ionization method and is characterized by cleavages related to the Boc group and the piperidine ring itself.

The Boc group has several characteristic fragmentation pathways that are often the most prominent features in the mass spectrum.

-

Under ESI-MS/MS: In Collision-Induced Dissociation (CID) experiments, the most common pathway for the protonated molecule [M+H]⁺ involves the neutral loss of isobutylene (C₄H₈, 56 Da) followed by the loss of carbon dioxide (CO₂, 44 Da).[5][6] This two-step loss results in the deprotected piperidinium ion. The loss of the entire Boc group (C₅H₈O₂, 100 Da) can also be observed.[5]

-

Under EI-MS: The fragmentation is more complex. A primary fragmentation is the formation of the highly stable tert-butyl cation (C₄H₉⁺) at m/z 57, which is often the base peak.[2][5] Other observed fragments arise from losses of isobutylene ([M−C₄H₈]⁺), a tert-butoxy radical ([M−C₄H₉O•]⁺), or the entire Boc group as a radical cation ([M−C₅H₉O₂]•⁺).[5]

Cleavage of the piperidine ring itself provides further structural information.

-

α-Cleavage: This is a dominant pathway in EI-MS, initiated by ionization at the nitrogen atom. It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen, resulting in a stable iminium ion.[1][7]

-

Ring Fission: The piperidine ring can undergo more extensive cleavage, leading to the formation of various acyclic fragment ions.[1]

-

Substituent-Driven Fragmentation: The presence of other substituents on the piperidine ring will introduce additional, characteristic fragmentation pathways.[1]

Data Presentation: Characteristic Fragment Ions

The quantitative data regarding the mass-to-charge ratio (m/z) of commonly observed fragments are summarized below.

Table 1: Common Fragment Ions in ESI-MS/MS of Boc-Protected Piperidines

| Precursor Ion | Fragmentation Pathway | Resulting Ion | m/z of Lost Fragment |

| [M+H]⁺ | Loss of isobutylene | [M+H - C₄H₈]⁺ | 56 Da |

| [M+H - C₄H₈]⁺ | Loss of carbon dioxide | [M+H - C₅H₈O₂]⁺ | 44 Da |

| [M+H]⁺ | Loss of Boc group | [M+H - C₅H₈O₂]⁺ | 100 Da |

Table 2: Common Fragment Ions in EI-MS of Boc-Protected Piperidines

| Fragment Description | Ion Formula | Characteristic m/z |

| tert-butyl cation | [C₄H₉]⁺ | 57 |

| Molecular ion minus isobutylene | [M - C₄H₈]⁺• | M - 56 |

| Molecular ion minus Boc group | [M - C₅H₉O₂]⁺ | M - 101 |

| Piperidine ring fragments | Varies | e.g., 99, 127 |

Note: The relative abundance of these ions can vary significantly based on the specific structure of the piperidine derivative and the instrument settings.

Experimental Protocols

Detailed methodologies for the analysis of Boc-protected piperidines are provided below.

This protocol is suitable for volatile and thermally stable Boc-piperidine derivatives.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent, such as dichloromethane or methanol.[3]

-

GC Instrument: Agilent GC system or equivalent.

-

GC Column: HP-1MS (100% dimethylpolysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

-

Injection: 1 µL injection volume with a split ratio of 1:50.[8]

-

Injector Temperature: 280 °C.[8]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[3][8]

-

Oven Temperature Program:

-

MS Detector: Quadrupole or Ion Trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 550 amu.[8]

-

Data Analysis: Identify the molecular ion peak (if present) and characteristic fragment ions (e.g., m/z 57). Compare the spectrum with libraries (NIST, Wiley) for confirmation.[1]

This protocol is ideal for a broader range of Boc-piperidine derivatives, including those that are non-volatile or thermally sensitive.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase composition.

-

HPLC Instrument: Agilent 1260 Infinity HPLC or equivalent.[8]

-

HPLC Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm or equivalent.[8]

-

Mobile Phase:

-

Gradient Elution:

-

Start at 5% B.

-

Gradient to 40% B over 4 minutes.

-

Gradient to 70% B over 2 minutes.

-

Gradient to 100% B over 5 minutes, hold for 1 minute.[8]

-

-

Flow Rate: 0.4 - 1.0 mL/min.

-

Injection Volume: 1-5 µL.

-

MS Detector: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[1]

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

MS Method:

-

Data Analysis: Correlate the precursor ion with its characteristic product ions to confirm the structure.

Mandatory Visualizations

The following diagrams illustrate key workflows and fragmentation pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 6. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. policija.si [policija.si]

solubility of Ethyl N-Boc-4-methylpiperidine-4-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl N-Boc-4-methylpiperidine-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 189442-87-3) is a heterocyclic building block commonly utilized in the synthesis of pharmacologically active compounds, including dipeptidyl peptidase-4 (DPP-4) inhibitors and CCR5 antagonists.[1] Its molecular structure, featuring a lipophilic tert-butoxycarbonyl (Boc) protecting group, a piperidine core, and an ethyl ester, dictates its physicochemical properties, most notably its solubility. Understanding the solubility of this compound in various organic solvents is critical for its application in synthetic chemistry, enabling efficient reaction setup, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to the scarcity of publicly available quantitative data for this specific molecule, this document outlines its predicted solubility based on its chemical structure and the known properties of related compounds. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility, providing a framework for systematic evaluation in the laboratory.

Compound Properties:

-

Appearance: Colorless to light yellow liquid[1]

-

Density: ~1.0134 g/mL at 25 °C[1]

-

Boiling Point: 329.7±35.0 °C (Predicted)[1]

-

Flash Point: >110 °C[1]

Predicted Solubility Profile

The solubility of this compound is governed by its molecular structure. The parent piperidine ring is soluble in a wide range of organic solvents.[4] The addition of the large, nonpolar Boc group and the ethyl ester significantly increases the molecule's lipophilicity, suggesting excellent solubility in most common organic solvents, with the possible exception of highly nonpolar aliphatic solvents.

The following table summarizes the predicted solubility based on general principles of "like dissolves like" and data from structurally similar piperidine derivatives.[5] This information should be used as a guideline and confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Dichloromethane (DCM), Chloroform | High | The compound's overall polarity and size are well-suited for favorable dipole-dipole interactions with halogenated solvents. |

| Tetrahydrofuran (THF), Acetone, Acetonitrile | High | Favorable dipole-dipole interactions are expected between the ester and Boc carbonyls and these polar aprotic solvents. | |

| Dimethyl sulfoxide (DMSO) | High / Miscible | DMSO is a powerful solvent capable of dissolving a wide range of organic molecules. | |

| Protic Polar | Ethanol, Methanol, Isopropanol | High / Miscible | The ester and Boc carbonyl groups can act as hydrogen bond acceptors, leading to strong interactions with alcohols. |

| Aromatic | Toluene, Benzene | Moderate to High | The aliphatic and Boc components of the molecule suggest good compatibility with the nonpolar aromatic rings of these solvents. |

| Nonpolar | Hexane, Heptane | Low to Moderate | The compound possesses significant polar functionality (ester, carbamate), which limits its solubility in purely nonpolar aliphatic solvents.[5] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method is required. The equilibrium shake-flask method is a reliable and widely accepted technique for this purpose.[5][6] The following protocol provides a generalized procedure for determining the solubility of this compound in an organic solvent at a specified temperature.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The key is to ensure undissolved liquid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.[5]

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5][6]

-

Phase Separation: After the equilibration period, let the vial stand undisturbed at the same constant temperature for at least 2 hours to allow for the separation of the undissolved solute.[5]

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved micro-droplets.[6]

-

Dilution: Accurately dilute the filtered saturate solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.[5]

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of the dissolved compound.[5][6]

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or mol/L.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask equilibrium solubility determination method.

Caption: Workflow for Determining Equilibrium Solubility.

Logical Relationships in Solubility

The following diagram illustrates the logical relationship between the compound's structural features and its predicted solubility in different solvent classes.

Caption: Influence of Molecular Structure on Solubility.

References

Stability and Storage of Substituted Piperidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for substituted piperidines, a prevalent structural motif in numerous pharmaceutical agents. Understanding the chemical stability of these compounds is critical for ensuring drug safety, efficacy, and shelf-life. This document outlines common degradation pathways, summarizes quantitative stability data, and provides detailed experimental protocols for stability-indicating analyses, in accordance with regulatory expectations.

Chemical Stability and Degradation Mechanisms of Substituted Piperidines

The stability of the piperidine ring is influenced by its substituents, the N-substituent, and the surrounding chemical environment. The lone pair of electrons on the nitrogen atom imparts basic properties to the piperidine ring, making it susceptible to reactions with acids.[1] However, in an oxidizing environment, piperidines are relatively unstable and can undergo degradation through various pathways.[2]

Common degradation pathways for substituted piperidines include:

-

Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides. For instance, fentanyl undergoes oxidation with hydrogen peroxide to produce fentanyl N-oxide.[3] The carbon atoms adjacent to the nitrogen (α-carbons) are also prone to oxidation, which can lead to ring opening or the formation of lactams.

-

N-Dealkylation: This is a common metabolic and chemical degradation pathway for N-substituted piperidines, resulting in the formation of a secondary amine. For example, under acidic conditions, fentanyl degrades to N-phenyl-1-(2-phenylethyl)-piperidin-4-amine (PPA).[3]

-

Hydrolysis: Amide or ester functionalities attached to the piperidine ring can undergo hydrolysis under acidic or basic conditions. The stability of such linkages is highly dependent on the pH of the solution.

-

Thermal Degradation: At elevated temperatures, piperidine-containing compounds can decompose through various mechanisms, including ring opening and fragmentation. Thermal degradation of fentanyl, for example, results in at least five different degradation products.[3]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of piperidine derivatives. The extent of photodegradation is dependent on the chromophores present in the molecule and the light intensity.

The following diagram illustrates a general degradation pathway for a substituted piperidine under oxidative stress.

Caption: Oxidative degradation of substituted piperidines.

Recommended Storage Conditions

To ensure the long-term stability of substituted piperidines, the following general storage conditions are recommended:

-

Temperature: Store in a cool and dry place.[2] Refrigeration may be necessary for particularly labile compounds. Avoid exposure to high temperatures to prevent thermal degradation.

-

Light: Protect from light, especially UV light, to prevent photodegradation. Use of amber vials or storage in the dark is advisable.

-

Atmosphere: Store in well-sealed containers to protect from moisture and atmospheric oxygen.[2] For highly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) may be required.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[1]

Quantitative Stability Data

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following tables summarize quantitative data from forced degradation studies of representative piperidine-containing drugs.

Table 1: Forced Degradation of Fentanyl [3]

| Stress Condition | Reagents and Duration | Major Degradation Products |

| Acidic Hydrolysis | 1N HCl, 80°C, 24h | N-phenyl-1-(2-phenylethyl)-piperidin-4-amine (PPA) |

| Basic Hydrolysis | 1N NaOH, 80°C, 24h | No degradation observed |

| Oxidation | 30% H₂O₂, RT, 24h | Fentanyl N-oxide |

| Thermal Degradation | 105°C, 7 days | Propionanilide (PRP), Norfentanyl (NRF), 1-phenethylpyridinium salt (1-PEP), 1-phenethyl-1H-pyridin-2-one (1-PPO), 1-styryl-1H-pyridin-2-one (1-SPO) |

| Photodegradation | ICH Q1B conditions | No degradation observed |

Table 2: Forced Degradation of Risperidone

| Stress Condition | Reagents and Duration | % Degradation | Major Degradation Products | Reference |

| Acidic Hydrolysis | 0.1 M HCl, 12h, RT | - | - | [4] |

| Basic Hydrolysis | 0.1 M NaOH, 36h, RT | - | - | [4] |

| Oxidation | 3.00% H₂O₂, 8 days, RT | 35.00% | N-oxide of risperidone | [5] |

| Oxidation | 3.00% H₂O₂, 6 hours, 80°C | 17.00% | N-oxide of risperidone | [5] |

| Thermal Degradation | 105°C, 72h | - | - | [6] |

| Photodegradation | 1.2 million lux/hour | - | - | [6] |

Table 3: Forced Degradation of Aripiprazole [7]

| Stress Condition | Reagents and Duration | Degradation Observed |

| Acidic Hydrolysis | 5N HCl, 60°C, minutes | Degradation observed |

| Basic Hydrolysis | 5N NaOH, 60°C, minutes | Degradation observed |

| Oxidation | 30% H₂O₂, RT, 15 minutes | Degradation observed |

| Thermal Degradation | 60°C, 24h | Degradation observed |

| Humidity | 75% RH, 12h | No significant degradation |

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on a substituted piperidine drug substance, based on ICH guidelines.

Caption: Workflow for forced degradation studies.

Materials:

-

Substituted piperidine drug substance

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., hydrochloric acid)

-

Bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Calibrated photostability chamber

-

Calibrated oven

-

HPLC system with a UV or PDA detector

-

LC-MS system for peak identification

Procedure:

-

Sample Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). At the end of the stress period, neutralize the solution with an equivalent amount of 0.1 N NaOH.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution with an equivalent amount of 0.1 N HCl.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Store the solution at room temperature for a specified period.

-

Thermal Degradation: Transfer a known amount of the solid drug substance to a vial and place it in a calibrated oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours). After the stress period, dissolve the sample in a suitable solvent for analysis.

-

Photodegradation: Expose the solid drug substance or a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

-

Peak Identification: For samples showing significant degradation, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

Protocol for a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method for the analysis of a substituted piperidine and its degradation products.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Handbook of Stability Testing in Pharmaceutical Development: Regulations ... - Google 圖書 [books.google.com.hk]

- 4. mdpi.com [mdpi.com]

- 5. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis [jmchemsci.com]

- 6. researchgate.net [researchgate.net]

- 7. Handbook of Stability Testing in Pharmaceutical Development: Regulations, Methodologies, and Best Practices: 9781441927569 - AbeBooks [abebooks.com]

- 8. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Key Intermediates in 4-Substituted Piperidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] Its prevalence is due to the piperidine ring's ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while the substituent at the 4-position provides a crucial vector for modulating pharmacological activity and selectivity. The efficient synthesis of these compounds is therefore a critical aspect of drug discovery and development. This guide provides a detailed overview of the core synthetic strategies and key intermediates that enable access to this vital class of molecules.

Core Synthetic Strategies and Key Intermediates

The synthesis of 4-substituted piperidines is dominated by several robust and versatile strategies. These approaches often revolve around the construction and subsequent functionalization of a few key intermediates. The most prominent of these are N-protected 4-piperidones, 4-cyanopiperidines, and intermediates derived from cyclization reactions like the Dieckmann condensation and double reductive amination.

N-Protected 4-Piperidones: The Central Hub

N-protected 4-piperidones, particularly N-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone), are arguably the most versatile and widely used intermediates for the synthesis of 4-substituted piperidines.[3][4] Their utility stems from the reactivity of the ketone at the 4-position, which allows for a vast array of chemical transformations to introduce diverse substituents.

The most common synthesis begins with 4-piperidone monohydrate hydrochloride. The reaction involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[5]

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the Boc protection of ethyl piperidine-4-carboxylate, followed by the α-methylation of the resulting ester. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and ease of use for researchers in the field.

Introduction

Substituted piperidine scaffolds are privileged structures in a vast array of pharmaceuticals and biologically active compounds. The title compound, this compound, serves as a key intermediate for the synthesis of various therapeutic agents. The presence of a methyl group at the C4 position can significantly influence the pharmacological profile of the final molecule by introducing steric hindrance and altering lipophilicity. This protocol outlines a reliable and efficient method for the preparation of this important synthetic intermediate.

Reaction Scheme

The synthesis proceeds in two sequential steps:

-

Step 1: Boc Protection. The secondary amine of ethyl piperidine-4-carboxylate is protected with a di-tert-butyl dicarbonate (Boc-anhydride) group.

-

Step 2: α-Methylation. The carbon atom alpha to the ester group is deprotonated using a strong, non-nucleophilic base, followed by quenching with methyl iodide to introduce the methyl group.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

Materials:

-

Ethyl piperidine-4-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate as a colorless oil.

Step 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate

Materials:

-

Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Methyl iodide (CH₃I)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add lithium diisopropylamide (LDA) solution (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate.

Data Presentation

| Step | Reactant | Molar Equiv. | Reagent/Solvent | Molar Equiv./Volume | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Ethyl piperidine-4-carboxylate | 1.0 | Boc₂O | 1.1 | 0 to RT | 12-16 | 90-98 |

| Et₃N | 1.2 | ||||||

| DCM | - | ||||||

| 2 | Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | 1.0 | LDA | 1.1 | -78 to RT | 12-16 | 75-85 |

| CH₃I | 1.2 | ||||||

| THF | - |

Mandatory Visualization

Caption: Synthetic workflow for the preparation of the target compound.

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Lithium diisopropylamide (LDA) is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

-